3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
The compound “3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to a class of compounds known as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds have received extensive attention due to their pharmacological activities in antibacterial, anti-tumor, and other aspects in the field of medicine and chemistry . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various reagents . For example, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of N, N′-(ethane-1,2-diyl)bis(2-(4-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)phenoxy)-acetamide) (8a) .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR . For instance, the IR of compound 7 showed a band due to an amide carbonyl at 1654 cm-1 and no evidence supported the presence of S atom functional groups such as SH or C=S .Chemical Reactions Analysis
The chemical reactions involving these compounds can be analyzed using various techniques. For example, the IR spectrum of compound 4h showed various peaks corresponding to different functional groups .Scientific Research Applications
Antimicrobial Activity : Several studies have demonstrated the antimicrobial efficacy of derivatives of this compound. Compounds with similar structures have shown significant inhibition of bacterial and fungal growth, comparable to standard drugs (Purohit et al., 2011); (Holla et al., 2006); (Almajan et al., 2010); (Sahu et al., 2014).
Anti-inflammatory and Analgesic Activities : Studies have found that certain derivatives of this compound exhibit notable analgesic and anti-inflammatory activities. These properties are enhanced by specific substitutions on the compound, such as electron-withdrawing groups (Tozkoparan et al., 2009).
Antitumor Activity : Research has also explored the antitumor potential of this compound. Certain derivatives have demonstrated significant antineoplastic activity against a wide range of cancer cell lines, showing promise as a core structure for new anticancer agents (Yanchenko et al., 2020); (Bhat et al., 2009).
Inhibition of Phosphodiesterase 4 (PDE4) : Some derivatives have been found to be effective inhibitors of PDE4, an enzyme involved in inflammatory and immune responses. This suggests potential therapeutic applications in related conditions (Skoumbourdis et al., 2008).
Mechanism of Action
Target of Action
The compound 3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been found to interact with several targets. It has been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents . Specifically, it has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . It has also been reported to inhibit the M2 protein and neuraminidase enzyme of the influenza A virus , and α-glucosidase .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been reported to block the active site of the M2 protein and inhibit the neuraminidase enzyme of the influenza A virus . In the case of α-glucosidase, it acts as an inhibitor . The exact mode of interaction with these targets may vary depending on the specific target and the structural features of the compound.
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting α-glucosidase, it can affect the breakdown and absorption of carbohydrates in the small intestine . By inhibiting the M2 protein and neuraminidase enzyme of the influenza A virus, it can interfere with the life cycle of the virus .
Result of Action
The compound’s action on its targets leads to various molecular and cellular effects. For instance, it has been reported to have anticancer activity, with some derivatives showing potent cytotoxic activities against certain cancer cell lines . It also has antimicrobial activity, with some studies identifying an interaction between the chemical structure of triazolothiadiazine derivatives and their antibacterial activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S/c17-13-8-6-12(7-9-13)15-18-19-16-21(15)20-14(10-22-16)11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQHPQIKJXYCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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